molecular formula C14H14N2O2 B7544882 N-quinolin-2-yloxolane-2-carboxamide

N-quinolin-2-yloxolane-2-carboxamide

Cat. No.: B7544882
M. Wt: 242.27 g/mol
InChI Key: SZEUGIHAAVLXED-UHFFFAOYSA-N
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Description

N-Quinolin-2-yloxolane-2-carboxamide is a heterocyclic compound featuring a quinoline moiety linked via an amide bond to an oxolane (tetrahydrofuran) carboxamide group. Its molecular formula is C₁₅H₁₄N₂O₂ (calculated), with a molecular weight of 254.29 g/mol. This compound is of interest in medicinal chemistry due to the pharmacological relevance of quinoline derivatives, such as antimicrobial and anticancer activities .

Properties

IUPAC Name

N-quinolin-2-yloxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c17-14(12-6-3-9-18-12)16-13-8-7-10-4-1-2-5-11(10)15-13/h1-2,4-5,7-8,12H,3,6,9H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZEUGIHAAVLXED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-quinolin-2-yloxolane-2-carboxamide typically involves the reaction of quinoline derivatives with oxolane and carboxamide precursors. One common method is the catalyst-free synthesis, which utilizes easily accessible N-hetaryl ureas and alcohols . This environmentally friendly technique is suitable for the high-yielding synthesis of a wide range of N-quinolin-2-yl substituted carbamates.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions under controlled conditions to ensure high purity and yield. These methods may include the use of flow reactors and strong acids to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

N-quinolin-2-yloxolane-2-carboxamide undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline-2,4-dione derivatives, while reduction reactions may produce quinoline-2-yl alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-quinolin-2-yloxolane-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit protein kinases, which are key regulators of cell survival and proliferation . This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells, making it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of N-quinolin-2-yloxolane-2-carboxamide with three analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound C₁₅H₁₄N₂O₂ 254.29 Quinoline + oxolane carboxamide
Quinoxaline-2-carboxamide C₉H₇N₃O 173.17 Quinoxaline core + carboxamide
Quinoxaline-2-carboxaldehyde C₉H₆N₂O 158.16 Quinoxaline core + aldehyde group
N-(2-Methyl-8-quinolinyl)-1-adamantanecarboxamide C₂₁H₂₄N₂O 320.43 Quinoline + adamantane carboxamide

Key Observations :

  • Quinoxaline derivatives (e.g., quinoxaline-2-carboxamide) exhibit a bicyclic structure with two nitrogen atoms, enhancing electron-deficient character compared to quinoline’s single nitrogen .
  • Oxolane vs. Aldehyde Functionality: The oxolane carboxamide in the target compound offers hydrogen-bonding capacity, whereas quinoxaline-2-carboxaldehyde’s aldehyde group may participate in Schiff base formation .

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